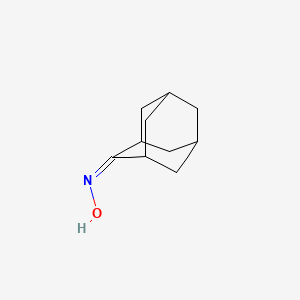

2-Adamantanone oxime

説明

Contextualization within Adamantane (B196018) Chemistry and Oxime Derivatives

2-Adamantanone (B1666556) oxime is a chemical compound that integrates two significant structural motifs in organic chemistry: the adamantane cage and the oxime functional group. Adamantane (tricyclo[3.3.1.1³,⁷]decane) is a polycyclic hydrocarbon notable for its unique structure, which is a subunit of the diamond crystal lattice. mdpi.com This rigid and highly symmetrical cage-like structure imparts several key properties to its derivatives, including high lipophilicity, thermal stability, and conformational rigidity. mdpi.comnih.gov In medicinal chemistry, the adamantane moiety is often incorporated into drug molecules to enhance their lipophilicity, which can improve bioavailability and pharmacological activity. nih.govmdpi.com It is often referred to as a "lipophilic bullet" for its ability to favorably modify the properties of pharmacologically active compounds. nih.gov

Oximes, on the other hand, are a class of organic compounds containing the functional group R¹R²C=NOH, where R¹ and R² are organic side-chains. They are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). masterorganicchemistry.comnih.gov Oximes are of great interest due to their versatile reactivity and their role as intermediates in organic synthesis. A cornerstone reaction of ketoximes is the Beckmann rearrangement, an acid-catalyzed conversion of an oxime into an N-substituted amide or a lactam in the case of cyclic oximes. masterorganicchemistry.comwikipedia.orgadichemistry.com Furthermore, oxime derivatives themselves have been investigated for a wide range of biological activities, including roles as antidotes for organophosphate poisoning and as antimicrobial agents. nih.gov

2-Adamantanone oxime, therefore, represents a confluence of these two areas. It is derived from the corresponding ketone, 2-adamantanone, and possesses the characteristic adamantane framework. acs.orgnih.gov Its chemical behavior is defined by both the steric bulk and lipophilicity of the adamantane cage and the reactivity of the oxime group, making it a valuable substrate for synthetic transformations and a scaffold for developing new biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4500-12-3 nih.govfishersci.ca |

| Molecular Formula | C₁₀H₁₅NO nih.govfishersci.ca |

| Molecular Weight | 165.23 g/mol nih.gov |

| IUPAC Name | N-(adamantan-2-ylidene)hydroxylamine nih.gov |

| Melting Point | 165-166°C acs.org |

| Appearance | White needles acs.org |

Historical Overview of this compound Studies

The study of this compound and its reactions dates back several decades, paralleling the growing interest in adamantane chemistry following the development of practical synthetic routes to adamantane itself in the late 1950s. nih.gov The parent ketone, 2-adamantanone, became a readily available starting material for further derivatization. nih.govchemicalbook.comgoogle.com

One of the earliest and most significant studies on this compound was published in 1970, focusing on its Beckmann rearrangement. acs.org This research systematically investigated the reaction under various conditions, particularly using reagents like thionyl chloride and phosphorus pentachloride, to yield the corresponding lactam, 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one. acs.org This work provided fundamental insights into the mechanistic pathways of the rearrangement for this specific cage-like system, noting the formation of by-products such as bicyclo[3.3.1]non-6-ene-3-carbonitrile. acs.org

Following these foundational synthetic studies, research in the 1980s began to explore the potential applications of this compound derivatives. A 1984 US patent, for instance, described esters of this compound, hinting at their potential utility. nih.gov In 1987, a study was published on the synthesis and biological evaluation of this compound carbamate (B1207046) derivatives. This research demonstrated that derivatives of the core structure could possess anti-inflammatory and antifungal properties, establishing the compound as a viable scaffold for medicinal chemistry research. These early investigations laid the groundwork for the contemporary use of this compound as a versatile building block in the synthesis of more complex molecules.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

In modern chemical research, this compound continues to be a compound of considerable interest, primarily due to its utility in organic synthesis and as a precursor for compounds with potential medicinal applications.

Organic Synthesis: The primary synthetic application of this compound is its participation in the Beckmann rearrangement. masterorganicchemistry.comacs.org This reaction transforms the oxime into a seven-membered lactam (4-azatricyclo[4.3.1.1³,⁸]undecan-5-one), a heterocyclic variant of the adamantane cage. acs.org Lactams are crucial intermediates in organic synthesis, famously exemplified by caprolactam, the monomer for Nylon 6. wikipedia.org The rearrangement of this compound has been studied using various acid catalysts and promoters, including thionyl chloride, phosphorus pentachloride, and sulfuric acid. adichemistry.comacs.org The reaction conditions can be optimized to maximize the yield of the desired lactam product. acs.org The rigid, well-defined stereochemistry of the adamantane framework makes its derivatives, including the oxime, excellent substrates for studying reaction mechanisms. acs.org

Table 2: Beckmann Rearrangement of this compound

| Reagent | Solvent | Temperature | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Thionyl Chloride | Ether | 0°C | 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one | 63-72% | acs.org |

| Phosphorus Pentachloride | Not specified | Not specified | 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one | 82% | acs.org |

Medicinal Chemistry: The adamantane core is a well-established pharmacophore, most famously utilized in the antiviral drug amantadine (B194251). nih.gov The incorporation of the adamantane skeleton is a common strategy to increase the lipophilicity and rigidity of a molecule, potentially enhancing its interaction with biological targets. nih.govnih.gov Derivatives of this compound have been explored for various therapeutic activities. For example, carbamate derivatives have shown antifungal and anti-inflammatory properties. Furthermore, esters of this compound have been investigated in the context of antiviral research. nih.gov The synthesis of adamantane spiro-pyrrolidines from adamantanone, a close relative of the oxime, has yielded compounds with significant in vitro and in vivo antiviral activity, including against Influenza A. nih.gov The versatility of the oxime functional group allows for its conversion into a wide array of other functionalities, making this compound a valuable starting point for generating libraries of novel adamantane-containing compounds for drug discovery programs. mdpi.comresearchgate.net

Structure

3D Structure

特性

IUPAC Name |

N-(2-adamantylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c12-11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABVIFXMFZFITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4500-12-3 | |

| Record name | 2-Adamantanone, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Adamantanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo[3.3.1.13,7]decanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Adamantanone Oxime

Established Synthetic Routes to 2-Adamantanone (B1666556) Oxime

The primary methods for synthesizing 2-adamantanone oxime rely on the availability of its direct precursor, 2-adamantanone.

The most direct and widely utilized method for preparing this compound is the reaction of 2-adamantanone with hydroxylamine (B1172632). researchgate.netmdpi.com This is a classic oximation reaction where the carbonyl group of the ketone undergoes a nucleophilic addition-elimination reaction with hydroxylamine, typically in the form of hydroxylamine hydrochloride, often in the presence of a base to neutralize the liberated HCl. mdpi.com

The general reaction is as follows: C₁₀H₁₄O (2-Adamantanone) + NH₂OH·HCl → C₁₀H₁₅NO (this compound) + H₂O + HCl

The synthesis of the precursor, 2-adamantanone, is a critical first step. It is commonly prepared through the oxidation of adamantane (B196018) or its derivatives. One method involves the oxidation of adamantane using concentrated sulfuric acid, which can be performed with or without a catalyst. google.comgoogle.com For instance, adamantane can be oxidized with concentrated sulfuric acid, and after neutralization, 2-adamantanone is recovered by steam distillation with yields reported between 57-78%. google.com The use of catalysts like potassium nitrite (B80452) or sodium nitrite can influence the reaction time and yield. google.com Another approach involves the oxidation of adamantane using a vanadium catalyst (VO(acac)₂) and hydrogen peroxide in the presence of pyridine (B92270) and acetic acid, achieving a 70% yield. chemicalbook.com

Table 1: Selected Synthetic Methods for 2-Adamantanone (Precursor)

| Starting Material | Reagents | Yield | Reference |

|---|---|---|---|

| Adamantane | Concentrated H₂SO₄, steam distillation | 57-78% | google.com |

| Adamantane | Concentrated H₂SO₄, Potassium Nitrite (catalyst) | 78% | google.com |

| Adamantane | VO(acac)₂, H₂O₂, Pyridine, Acetic Acid | 70% | chemicalbook.com |

| 1-Adamantanol (B105290) | Concentrated H₂SO₄ | 72% | google.com |

While direct oximation of 2-adamantanone is standard, alternative pathways generally refer to different methods of producing the key 2-adamantanone precursor rather than alternative routes to the oxime itself. The synthesis of 1,2-disubstituted adamantane derivatives can be achieved through the construction of the adamantane framework from bicyclic precursors. mdpi.com For example, bicyclo[3.3.1]nonane derivatives can be used to build the adamantane scaffold. mdpi.com However, for the specific synthesis of 2-adamantanone, oxidation of the adamantane cage remains the most common and efficient strategy. google.comacs.org

Synthesis of O-Substituted this compound Derivatives

The hydroxyl group of the this compound is a key site for further functionalization, allowing for the synthesis of a wide array of derivatives, including ethers and carbamates.

O-substituted oxime ethers are typically synthesized by the O-alkylation of the parent oxime. For this compound, this involves reacting its alkali metal salt with an organohalide. google.com The process generally begins with the deprotonation of the oxime's hydroxyl group using a base, such as an alkali metal hydroxide (B78521) or alkoxide, to form the more nucleophilic oximate anion. google.comgoogle.com This anion is then treated with an alkylating agent, like an alkyl halide (e.g., methyl iodide, ethyl bromide), to yield the corresponding O-alkyl ether derivative. google.com

A general procedure involves:

Reacting the oxime with an alkali-metal hydroxide to form the alkali metal salt of the oxime. google.com

Removing the water formed, for instance, by azeotropic distillation. google.com

Reacting the resulting anhydrous salt with an organohalide to produce the O-substituted oxime ether. google.com

This method avoids the use of more expensive alkoxides and can be efficient for producing various O-alkyl substituted oximes. google.com

Carbamate (B1207046) derivatives of this compound have been synthesized and investigated for their biological activities. The synthesis of these compounds is generally achieved through the reaction of this compound with various isocyanates. nih.gov In this reaction, the hydroxyl group of the oxime attacks the electrophilic carbon of the isocyanate group (–N=C=O), leading to the formation of a carbamate linkage (-O-CO-NH-). nih.gov

The synthesis can be represented as: C₁₀H₁₄N-OH (this compound) + R-N=C=O (Isocyanate) → C₁₀H₁₄N-O-C(=O)NH-R (this compound carbamate)

This reaction provides a straightforward route to a diverse library of carbamate derivatives by varying the R-group on the isocyanate. doaj.orgresearchgate.net

Table 2: Examples of Synthesized this compound Carbamate Derivatives

| Derivative Type | General Reactant | Resulting Linkage | Reference |

|---|---|---|---|

| Carbamate | Isocyanate (R-NCO) | -O-C(=O)NH-R | nih.gov |

Beyond ethers and carbamates, other functional groups can be introduced at the oxygen atom of this compound. A notable class is the O-acyl derivatives, or oxime esters. These compounds can be prepared by reacting this compound with an acyl chloride or anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. chemicalbook.comepo.org

For example, O-(phenylacetyl)-2-adamantanone oxime was synthesized by reacting this compound with phenylacetyl chloride in the presence of triethylamine. epo.org The crude product was then purified by recrystallization. epo.org This method allows for the introduction of a wide range of acyl groups, creating a variety of oxime esters with different properties. mdpi.comresearchgate.net

Precursor Chemistry: Synthesis and Transformations of 2-Adamantanone

2-Adamantanone, a tricyclic ketone, serves as a crucial precursor in the synthesis of this compound and a variety of other adamantane derivatives. Its rigid, cage-like structure imparts unique chemical properties, making the study of its synthesis and reactivity a significant area of research.

Synthesis of 2-Adamantanone

The preparation of 2-adamantanone can be achieved through several synthetic routes, primarily involving the oxidation of adamantane or its derivatives. The choice of method often depends on the desired yield, scalability, and the availability of starting materials and reagents.

One of the most common methods for synthesizing 2-adamantanone is the direct oxidation of adamantane. wikipedia.orgresearchgate.net This can be accomplished using strong oxidizing agents, such as concentrated sulfuric acid. The reaction proceeds through the formation of 1-adamantanol, which then undergoes a 1,2-hydride shift to form the more stable 2-adamantyl cation. Subsequent reaction with water and oxidation yields 2-adamantanone. researchgate.net To improve yields and simplify the process, various catalytic systems have been developed. For instance, the use of sodium nitrite as a catalyst in the presence of concentrated sulfuric acid has been shown to increase the yield of 2-adamantanone. google.com

Another effective approach involves the oxidation of adamantane using a vanadium catalyst, such as bis(acetylacetonate)oxovanadium(IV) (VO(acac)₂), in the presence of hydrogen peroxide. This method offers a high yield under relatively mild conditions. chemicalbook.com A patent has also described a method for producing 2-adamantanone by oxidizing adamantane with sulfuric acid in the presence of a halogenated alkane, with the gradual addition of sulfur trioxide or oleum. google.com

Alternatively, 2-adamantanone can be synthesized from 1-adamantanol using a combination of an acid catalyst, such as a Lewis acid or a solid acid, and a carboxylic, sulfonic, or phosphoric acid. researchgate.net This method avoids the use of sulfuric acid, which can simplify the workup procedure.

The following table summarizes various synthetic methods for 2-adamantanone, detailing the starting materials, reagents, reaction conditions, and reported yields.

| Starting Material | Reagents/Catalyst | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Adamantane | Pyridine, VO(acac)₂, H₂O₂, Hexafluoroacetone | Water, 60 °C, 5 h | 70 | chemicalbook.com |

| Adamantane | Concentrated H₂SO₄, Potassium Nitrite (catalyst) | - , 8.5 h | 78 | google.com |

| Adamantane | Concentrated H₂SO₄, Sodium Nitrite (catalyst) | - , 9.5 h | 76.95 | google.com |

| Adamantane | 93% H₂SO₄, 25% Oleum, 1,2-dichloroethane | 80 °C, 24 h | - | google.com |

| 1-Adamantanol | Monochloroacetic acid, Silicotungstic acid | 150 °C, 2 h | 24 | researchgate.net |

Transformations of 2-Adamantanone

The carbonyl group in 2-adamantanone is the focal point for a variety of chemical transformations, leading to a diverse array of adamantane derivatives. These reactions include oxidations, reductions, and carbon-carbon bond-forming reactions.

Baeyer-Villiger Oxidation:

The Baeyer-Villiger oxidation of 2-adamantanone introduces an oxygen atom adjacent to the carbonyl group, forming the corresponding lactone, 4-oxatricyclo[4.3.1.1³,⁸]undecan-5-one. This reaction can be carried out using various oxidizing agents and catalysts. Hydrogen peroxide is a commonly used green oxidant. mdpi.com The reaction has been successfully catalyzed by tin-containing catalysts, such as Sn(OTf)₂ and Sn-zeolite beta, with high conversion and selectivity. mdpi.comresearchgate.net Chemo-enzymatic methods employing lipases have also been developed for this transformation, offering high conversion under mild conditions. nih.gov

Wittig Reaction:

The Wittig reaction provides a means to convert the carbonyl group of 2-adamantanone into a carbon-carbon double bond, yielding 2-alkylideneadamantane derivatives. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgwikipedia.org However, due to the steric hindrance around the carbonyl group in 2-adamantanone, the reaction can be challenging. masterorganicchemistry.com The choice of the phosphonium (B103445) ylide and reaction conditions is critical for achieving a successful outcome.

Meerwein-Ponndorf-Verley (MPV) Reduction:

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing ketones to their corresponding alcohols. nih.govminia.edu.egwikipedia.orgorganic-chemistry.orgalfa-chemistry.com In the case of 2-adamantanone, this reaction would yield 2-adamantanol (B149831). The reaction typically employs an aluminum alkoxide, such as aluminum isopropoxide, as the catalyst in the presence of a sacrificial alcohol like isopropanol. minia.edu.egwikipedia.orgorganic-chemistry.orgalfa-chemistry.com

Reductive Amination:

Reductive amination allows for the conversion of the carbonyl group of 2-adamantanone into an amine. youtube.compurdue.eduyoutube.comyoutube.com This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting 2-adamantanone with an amine, followed by reduction of the intermediate to the corresponding amine. youtube.comyoutube.com Various reducing agents can be employed, with sodium cyanoborohydride being a common choice due to its selectivity for the iminium ion over the ketone.

Grignard Reaction:

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of 2-adamantanone. researchgate.netorganic-chemistry.orgnih.govmasterorganicchemistry.com This reaction is a powerful tool for forming new carbon-carbon bonds and leads to the synthesis of tertiary 2-adamantanol derivatives. The steric hindrance of 2-adamantanone can influence the reactivity and may lead to side products such as the reduction of the ketone. organic-chemistry.org

The following table provides an overview of the key transformations of 2-adamantanone.

| Reaction Type | Reagents/Catalyst | Product | Yield/Conversion | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | H₂O₂, Sn(OTf)₂ | 4-Oxatricyclo[4.3.1.1³,⁸]undecan-5-one | >99% Conversion, >99% Yield | mdpi.com |

| Baeyer-Villiger Oxidation | H₂O₂, Lipase B from Candida antarctica (immobilized) | 4-Oxatricyclo[4.3.1.1³,⁸]undecan-5-one | 92% Conversion | nih.gov |

| Wittig Reaction | Phosphonium ylide | 2-Alkylideneadamantane | - | wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgwikipedia.orgmasterorganicchemistry.com |

| Meerwein-Ponndorf-Verley Reduction | Aluminum isopropoxide, Isopropanol | 2-Adamantanol | - | nih.govminia.edu.egwikipedia.orgorganic-chemistry.orgalfa-chemistry.com |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | 2-Adamantylamine derivative | - | youtube.compurdue.eduyoutube.comyoutube.com |

| Grignard Reaction | Grignard reagent (R-MgX) | 2-Alkyl-2-adamantanol | - | researchgate.netorganic-chemistry.orgnih.govmasterorganicchemistry.com |

Chemical Reactivity and Mechanistic Investigations of 2 Adamantanone Oxime

Beckmann Rearrangement Pathways of 2-Adamantanone (B1666556) Oxime

The Beckmann rearrangement is a cornerstone reaction in organic synthesis, typically involving the acid-catalyzed conversion of an oxime to an amide. tcichemicals.comresearchgate.net For cyclic ketoximes like 2-adamantanone oxime, this rearrangement is expected to yield a lactam (a cyclic amide). escholarship.orgyoutube.comresearchgate.net However, the specific conditions—acidic, photochemical, or mechanochemical—under which the rearrangement is conducted can lead to dramatically different outcomes, either favoring the classic rearrangement product or promoting alternative fragmentation pathways. fishersci.ca

The acid-catalyzed Beckmann rearrangement of this compound is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). researchgate.netbohrium.comtcichemicals.com This is followed by the migration of the alkyl group anti-periplanar to the leaving group, resulting in a nitrilium ion intermediate that is subsequently hydrolyzed to form the corresponding lactam. researchgate.netnih.gov Commonly used acidic reagents for this transformation include concentrated sulfuric acid, polyphosphoric acid (PPA), phosphorus pentachloride, and thionyl chloride. researchgate.netchemicalbook.com

In the case of this compound, the expected lactam product is 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one . However, studies have shown that under acidic conditions, the reaction has a strong propensity to yield a fragmentation product, bicyclo[3.3.1]non-6-ene-3-carbonitrile . fishersci.ca This competing fragmentation pathway is attributed to the ideal geometrical constraints of the adamantane (B196018) ring, which can stabilize the carbocation intermediate necessary for fragmentation. researchgate.netfishersci.ca The choice of reagents and conditions can influence the ratio of rearrangement to fragmentation products. escholarship.org

In a significant departure from the acid-catalyzed pathway, the photochemical Beckmann rearrangement of this compound provides a highly efficient route to the lactam product while avoiding fragmentation. fishersci.calibretexts.org Research conducted by Sasaki, Eguchi, and Toru demonstrated that irradiating a 0.1% solution of this compound in acetic acid with a high-pressure mercury lamp under a nitrogen atmosphere yields the lactam, 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one , in high yield. fishersci.calibretexts.org

The photolysis in acetic acid is notably clean, producing the lactam and a small amount of the parent ketone, 2-adamantanone , without any detectable fragmentation products. fishersci.calibretexts.org This method stands in stark contrast to the photolysis of other cycloalkanone oximes, which often yield significant amounts of fragmentation products. fishersci.ca Interestingly, the photolysis of this compound in other solvents such as methanol (B129727) and isopropyl alcohol was found to be ineffective, highlighting the specific role of acetic acid in promoting the desired rearrangement. fishersci.ca The reaction's sensitivity to quenching by oxygen suggests the involvement of radical intermediates in the mechanism. fishersci.ca

| Solvent | Atmosphere | 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one Yield (%) | 2-Adamantanone Yield (%) | Recovered this compound (%) |

|---|---|---|---|---|

| Acetic Acid | Nitrogen | 89 | 8 | 0 |

| Acetic Acid | Oxygen | 21 | 14 | 61 |

| Methanol | Nitrogen | 0 | 0 | >95 |

| Isopropyl Alcohol | Nitrogen | 0 | 0 | >95 |

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has emerged as a sustainable and solvent-free alternative for various organic transformations, including the Beckmann rearrangement. nih.gov General methods for the mechanochemical Beckmann rearrangement have been developed using inexpensive and easy-to-handle reagents. nih.govwikipedia.org

One such approach combines an oxime with p-tosyl imidazole (B134444) (p-Ts-Im) and oxalic acid, which upon grinding, smoothly converts the oxime to the corresponding amide in high yields. nih.gov Another effective reagent is p-toluenesulfonyl chloride (p-TsCl), a low-cost industrial byproduct. wikipedia.org These solvent-free procedures have been successfully applied to a range of ketones and their oximes, including the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime. nih.gov While these studies demonstrate the power of mechanochemistry for the Beckmann rearrangement, specific investigations into the application of this technique to this compound are not detailed in the available literature.

The Beckmann fragmentation is a common competing reaction pathway to the standard rearrangement, occurring when the migrating group can depart as a stable carbocation. escholarship.orgyoutube.comresearchgate.net This process generates a nitrile and a carbocation. escholarship.org The rigid cage structure of this compound is particularly prone to this fragmentation under acid-catalyzed conditions. fishersci.ca

Upon protonation of the oxime, the departure of water is accompanied by the cleavage of the C1-C2 bond, as the C1 position can effectively stabilize the resulting positive charge. This leads to the formation of an unsaturated nitrile, bicyclo[3.3.1]non-6-ene-3-carbonitrile . fishersci.ca This fragmentation is a key challenge in achieving the Beckmann rearrangement of this compound with acidic reagents, a problem that is circumvented by using the photochemical method. fishersci.calibretexts.org The formation of an amide via the reaction of a carbocation with a nitrile in the presence of acid is the basis of the Ritter reaction, a process conceptually related to the intermediates formed during Beckmann fragmentation.

Oxidative Transformations of this compound

The carbon-nitrogen double bond in this compound is susceptible to oxidative cleavage by potent oxidizing agents like ozone. These reactions can lead to the formation of various oxygenated products, including those containing peroxide functionalities.

Ozonolysis is a powerful reaction that typically cleaves unsaturated bonds, such as C=C or C=N bonds, with ozone (O₃). The reaction of ozone with oximes proceeds through the formation of intermediates like carbonyl oxides. nih.gov In a process known as the Griesbaum co-ozonolysis, the carbonyl oxide generated from the oxime can be trapped by a co-reactant, such as a ketone, to form a 1,2,4-trioxolane, which is a type of ozonide and a cyclic peroxide. youtube.comfishersci.ca

The Griesbaum co-ozonolysis has been applied to adamantane oxime. youtube.com In these reactions, this compound is reacted with a ketone in a suitable solvent like hexanes at low temperatures (e.g., -78 °C). The ozone cleaves the C=N bond to generate an adamantane-2-carbonyl oxide intermediate, which then undergoes a [3+2] cycloaddition with the ketone co-reactant to yield a spiro-1,2,4-trioxolane. youtube.com The yields for these reactions with adamantane-based substrates can be modest, and reaction conditions must be carefully controlled, as higher temperatures often lead to poor yields or reaction failure due to competing side reactions. youtube.com While the ozonolysis of some cyclic O-methyl oximes can yield lactams, the primary peroxide products identified for adamantane oxime under co-ozonolysis conditions are the trioxolanes. escholarship.orgyoutube.comfishersci.ca

Nucleophilic and Electrophilic Reactivity Studies of this compound

The oxime group of 2-adamantanone is a versatile functional handle, participating in a variety of reactions. Its reactivity is influenced by the steric bulk of the adamantyl scaffold and the electronic nature of the C=N-OH group.

Reactions with Azoles and Nitrosochlorides to Yield Adamantane Oxime Derivatives

While specific studies on the direct reaction of this compound with azoles are not extensively documented in the reviewed literature, the nucleophilic character of azoles suggests potential for reaction. For instance, the nitrogen atoms in triazole rings can act as nucleophiles. youtube.com In the broader context of purine (B94841) chemistry, 1,2,3-triazolyl groups have been shown to act as leaving groups in nucleophilic aromatic substitution reactions with O- and C-nucleophiles. beilstein-journals.org This suggests that under appropriate conditions, an activated this compound derivative might undergo substitution with an azole.

The reaction of adamantane derivatives with nitroso compounds has been explored. For example, reactions of nitroso chlorides of 2-alkylidene adamantanes with O- and N-nucleophiles lead to α-substituted oximes of the adamantane series via a Michael addition to in situ generated nitroso alkenes. researchgate.net Furthermore, the reaction of α-chloronitrosoadamantane with Grignard reagents can yield adamantanone oxime and its corresponding oxime ether. Research has also been conducted on the reactions of acyl nitroso compounds, which can be trapped in nitroso-Diels-Alder reactions. worktribe.com Acyloxy nitroso compounds are also known to react with thiols, leading to the formation of oximes. nih.gov

Derivatization via the Oxime Functionality

The oxime functionality of 2-adamantanone allows for various derivatization reactions, primarily through O-alkylation and O-acylation, to produce oxime ethers and esters, respectively. These derivatives are of interest in various fields, including materials science and medicinal chemistry. rsc.orgarpgweb.com

O-Alkylation to Form Oxime Ethers:

The synthesis of O-alkyl oxime ethers can be achieved through several methods. Classical approaches involve the reaction of the oxime with an organohalide in the presence of a base, such as an alkoxide. google.com More contemporary methods utilize phase-transfer catalysis or anhydrous conditions to improve yields and simplify procedures. google.com For instance, O-alkylation of oximes has been accomplished by reacting them with powdered sodium hydroxide (B78521) and an organohalide in an aprotic-dipolar solvent. google.com Another approach involves the use of a heteropolyacid catalyst for the O-alkylation of oximes with alcohols in a green solvent like dimethyl carbonate. rsc.org

O-Acylation to Form Oxime Esters:

The synthesis of O-acyl derivatives of this compound, such as carbamates, has been reported. rsc.org Generally, oxime esters can be prepared by reacting the oxime with an acyl halide or anhydride (B1165640). researchgate.net For example, O-(phenylacetyl)-2-adamantanone oxime can be synthesized from this compound. researchgate.net Research on the synthesis of oxime esters from the related 1-adamantylethanone oxime has demonstrated the use of reagents like p-toluenesulfonyl chloride. researchgate.net

| Derivative Type | General Reagents | Product Class |

| O-Alkyl | Organohalide, Base (e.g., NaH, NaOH, Alkoxide) | Oxime Ethers |

| O-Alkyl | Alcohol, Heteropolyacid Catalyst | Oxime Ethers |

| O-Acyl | Acyl Halide, Base (e.g., Pyridine) | Oxime Esters |

| O-Acyl | Carbamoyl Chloride, Base | Oxime Carbamates |

Skeletal Rearrangements and Cage Modifications Involving this compound

The rigid adamantane cage can undergo fascinating skeletal rearrangements, often initiated by reactions at the 2-position. The Beckmann rearrangement of this compound is a key example, providing a pathway to cage-expanded heterocyclic systems.

The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an N-substituted amide. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org In the case of cyclic oximes like this compound, this rearrangement leads to the formation of a lactam, a cyclic amide. wikipedia.orgbdu.ac.in The reaction is typically promoted by strong acids such as sulfuric acid or phosphorus pentachloride. wikipedia.orgbdu.ac.in

The rearrangement of this compound yields the corresponding lactam, 4-azatricyclo[4.3.1.1]undecan-5-one. This ring expansion occurs through the migration of one of the bridgehead carbon atoms to the nitrogen atom of the oxime.

A significant side reaction that can compete with the Beckmann rearrangement is the Beckmann fragmentation. wikipedia.org This fragmentation pathway becomes favorable when the migrating group can form a stable carbocation. In the case of this compound, fragmentation can lead to the formation of bicyclo[3.3.1]non-6-ene-3-carbonitrile. researchgate.netrsc.org

Photochemical Beckmann Rearrangement:

Interestingly, the Beckmann rearrangement of this compound can also be induced photochemically. Irradiation of this compound in acetic acid under a nitrogen atmosphere has been shown to produce the lactam, 4-azatricyclo[4,3,1.1]undecan-5-one, in high yield (89%), along with a small amount of adamantanone (8%). rsc.orgvedantu.com This photochemical approach provides a milder alternative to the traditional acid-catalyzed conditions and notably avoids the formation of fragmentation products. rsc.org The mechanism is thought to involve radical intermediates.

| Reaction | Conditions | Major Product | Minor Product(s) |

| Beckmann Rearrangement | Acid catalysis (e.g., PPA) | 4-Azatricyclo[4.3.1.1]undecan-5-one | Bicyclo[3.3.1]non-6-ene-3-carbonitrile |

| Photochemical Beckmann Rearrangement | UV irradiation, Acetic Acid | 4-Azatricyclo[4.3.1.1]undecan-5-one | Adamantanone |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Adamantanone (B1666556) oxime. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be constructed.

Proton NMR (¹H NMR) spectroscopy of 2-Adamantanone oxime provides information on the chemical environment of the hydrogen atoms within the molecule. The adamantane (B196018) cage structure results in a complex spectrum with several signals corresponding to the different types of protons. The protons on the adamantane framework typically appear as a series of broad multiplets in the upfield region of the spectrum. A distinct signal, often a broad singlet, is observed for the hydroxyl proton of the oxime group (-NOH). The chemical shift of this proton can vary depending on the solvent and concentration. In some cases, the protons on the carbons adjacent to the C=N bond show distinct chemical shifts due to the anisotropic effect of the oxime group.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Adamantane CH | Multiplets |

| Adamantane CH₂ | Multiplets |

| Oxime OH | Broad singlet |

Interactive Data Table: The chemical shifts can be sorted to highlight the different proton environments.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. The most downfield signal in the ¹³C NMR spectrum corresponds to the carbon atom of the C=NOH group, typically appearing in the range of 160-170 ppm. rsc.org The signals for the carbon atoms of the adamantane cage appear at higher field strengths. The chemical shifts of the adamantane carbons are influenced by their proximity to the oxime functional group. Adamantane itself shows two signals in its ¹³C NMR spectrum at approximately 28.46 ppm and 37.85 ppm. chemicalbook.com In this compound, the symmetry of the adamantane cage is broken, leading to a greater number of distinct carbon signals. The solid-state ¹³C chemical shifts of adamantane are often used as a reference standard in NMR spectroscopy. nih.gov

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C=NOH | 160-170 |

| Adamantane CH | ~28-40 |

| Adamantane CH₂ | ~28-40 |

Interactive Data Table: This table allows for the sorting of carbon types and their corresponding chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. A key feature in the IR spectrum of this compound is the presence of a broad absorption band in the region of 3100-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. researchgate.net The C=N stretching vibration of the oxime typically appears in the region of 1640-1690 cm⁻¹. researchgate.net The spectrum also shows strong bands corresponding to the C-H stretching and bending vibrations of the adamantane framework in the regions of 2800-3000 cm⁻¹ and 1450-1470 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| O-H (oxime) | Stretching | 3100-3600 (broad) |

| C=N (oxime) | Stretching | 1640-1690 |

| C-H (alkane) | Stretching | 2800-3000 |

| C-H (alkane) | Bending | 1450-1470 |

Interactive Data Table: This table can be sorted by functional group or absorption range to facilitate analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₁₀H₁₅NO, which corresponds to a molecular weight of approximately 165.23 g/mol . nih.gov In the mass spectrum, a molecular ion peak (M⁺) at m/z 165 is expected. The fragmentation of oximes under electron ionization can proceed through various pathways. Common fragmentation patterns for cyclic ketoximes include the loss of small neutral molecules such as H₂O, NO, and HNO. Alpha-cleavage next to the C=N bond can also occur, leading to the formation of characteristic fragment ions. The fragmentation of the adamantane cage itself can lead to a series of cluster ions separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

| Ion | m/z | Identity |

| [M]⁺ | 165 | Molecular Ion |

| [M-OH]⁺ | 148 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 147 | Loss of water |

| [M-NO]⁺ | 135 | Loss of nitric oxide |

Interactive Data Table: This table details the potential fragments and their mass-to-charge ratios.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Studies of Electronic Structure and Reactivity of 2-Adamantanone (B1666556) Oxime

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2-adamantanone oxime. These studies often focus on calculating key electronic descriptors.

Detailed research findings from DFT calculations can provide a quantitative understanding of the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. wikipedia.org Theoretical studies on various oxime derivatives have shown that these calculations can effectively predict electronic and optical properties. biointerfaceresearch.com

Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the electron density distribution and highlight electrophilic and nucleophilic sites within the molecule, offering predictions about how this compound might interact with other reagents.

Table 1: Representative Electronic Properties Calculable by Quantum Chemical Methods for this compound

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecule's surface. | Identifies regions prone to electrophilic or nucleophilic attack. |

This table represents the types of data generated from quantum chemical studies; specific values for this compound would require dedicated computational research.

Reaction Mechanism Modeling and Transition State Analysis for this compound Reactions

Computational modeling is instrumental in mapping the reaction pathways of this compound, most notably in the context of the Beckmann rearrangement. This reaction transforms the oxime into a lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one. maynoothuniversity.ie Theoretical studies can determine whether a reaction proceeds through a concerted or stepwise mechanism by locating and characterizing the transition states. researchgate.net

For the Beckmann rearrangement, computational models can calculate the energy barriers for the migration of the alkyl group anti-periplanar to the oxime's hydroxyl group. wikipedia.org This involves protonation of the hydroxyl group to create a good leaving group, followed by the migration of one of the adamantane (B196018) carbons to the nitrogen atom. masterorganicchemistry.comorganic-chemistry.org The rigid structure of the adamantane cage influences the stereochemistry and energetics of this rearrangement.

A computational study of the Beckmann rearrangement of similar cyclic oximes, like cyclohexanone (B45756) oxime, has shown that the mechanism can be concerted. researchgate.net For this compound, locating the transition state structure and calculating its energy relative to the reactants and products would provide a quantitative measure of the reaction's feasibility and rate.

The photochemical Beckmann rearrangement of this compound has also been reported, yielding the corresponding lactam in high yield. maynoothuniversity.ie Computational modeling could also be applied to understand the excited-state reactivity and the mechanism of this photochemical transformation.

Table 2: Key Parameters from Reaction Mechanism Modeling of the Beckmann Rearrangement

| Parameter | Description | Significance |

| Reactant Geometry | The optimized 3D structure of this compound. | Starting point for the reaction pathway. |

| Transition State Geometry | The structure at the highest point on the reaction energy profile. | Defines the geometry of the activated complex. |

| Product Geometry | The optimized 3D structure of the resulting lactam. | End point of the reaction pathway. |

| Activation Energy (ΔE‡) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction. |

| Reaction Energy (ΔErxn) | The energy difference between the products and the reactants. | Indicates if the reaction is exothermic or endothermic. |

This table illustrates the data obtained from modeling a reaction mechanism; specific values for this compound reactions would be the output of detailed computational investigations.

Structure-Reactivity Relationship Prediction through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the properties and activities of molecules based on their structural features. For this compound and its derivatives, QSAR can be employed to predict their reactivity in various chemical transformations.

QSAR studies on adamantane derivatives have been conducted to establish relationships between their structure and biological activity, for instance, as antiviral agents. mdpi.com These studies typically involve calculating a range of molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature.

By building a statistical model that correlates these descriptors with experimentally determined reactivity for a series of related compounds, it becomes possible to predict the reactivity of new, unsynthesized derivatives. For example, a QSAR model could be developed to predict the rate of the Beckmann rearrangement for a series of substituted 2-adamantanone oximes.

Table 3: Examples of Molecular Descriptors Used in QSAR for Adamantane Derivatives

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Electron distribution and reactivity. |

| Lipophilicity | LogP | Partitioning between aqueous and lipid phases. |

This table provides examples of descriptors that would be used to build a QSAR model for predicting the reactivity of this compound and its derivatives.

The development of such predictive models can significantly accelerate the discovery of new adamantane-based compounds with desired reactivity profiles, guiding synthetic efforts toward the most promising candidates. bmc-rm.org

Biological and Pharmaceutical Research of 2 Adamantanone Oxime Derivatives

Antimicrobial Activity Studies of 2-Adamantanone (B1666556) Oxime Derivatives

The rigid, lipophilic, three-dimensional structure of the adamantane (B196018) cage has made it a valuable scaffold in medicinal chemistry. When incorporated into an oxime structure, which itself possesses a range of biological activities, the resulting 2-adamantanone oxime derivatives exhibit notable antimicrobial properties. globethesis.com These properties are being explored for their potential in developing new therapeutic agents.

Antifungal Efficacy and Structure-Activity Relationships

Derivatives of this compound have demonstrated significant potential as antifungal agents. Research has shown that these compounds can be effective against a variety of fungal pathogens. globethesis.comnih.gov

Structure-activity relationship (SAR) studies are crucial in optimizing the antifungal potency of these derivatives. For instance, the conversion of vanillin (B372448) to vanillin oxime led to a slight increase in antifungal activity, which was significantly enhanced upon conversion to oxime-N-O-alkanoates. researchgate.net The antifungal efficacy was found to be dependent on the length of the acyl chain, with vanillin oxime-N-O-dodecanoate being most active against Macrophomina phaseolina and vanillin oxime-N-O-nonanoate showing the highest activity against Rhizoctonia solani. researchgate.net This suggests that the lipophilicity and the nature of the substituent on the oxime group play a key role in their mechanism of action. researchgate.net

In a study of oxime derivatives containing an adamantane moiety, certain compounds showed better inhibitory effects on Rhizoctonia solani than the commercial fungicide chlorothalonil. globethesis.com Specifically, compounds designated as Id, Ie, and If had EC50 values of 11.25, 14.04, and 12.87 μg/mL, respectively, against Sclerotinia sclerotiorum, outperforming chlorothalonil's EC50 of 14.52 μg/mL. globethesis.com

The following table summarizes the antifungal activity of selected this compound derivatives:

Antifungal Activity of this compound Derivatives| Compound | Fungal Strain | EC50 (μg/mL) | Reference |

|---|---|---|---|

| Vanillin oxime-N-O-dodecanoate | Macrophomina phaseolina | 73.1 | researchgate.net |

| Vanillin oxime-N-O-nonanoate | Rhizoctonia solani | 66.7 | researchgate.net |

| Id | Sclerotinia sclerotiorum | 11.25 | globethesis.com |

| Ie | Sclerotinia sclerotiorum | 14.04 | globethesis.com |

| If | Sclerotinia sclerotiorum | 12.87 | globethesis.com |

Antibacterial Properties and Potency Analysis

The antibacterial potential of this compound derivatives has also been a subject of investigation. Studies have revealed that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. mdpi.com

In a recent study, a series of seventeen adamantane derivatives were synthesized and tested for their in vitro antimicrobial activity. mdpi.com Among these, four derivatives (compounds 9, 14, 15, and 19) displayed the most significant antibacterial potential against all tested Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 1000 µg/mL. mdpi.com Compound 9 was particularly effective against Staphylococcus epidermidis ATCC 12228, showing a bactericidal effect with an MIC of 62.5 µg/mL and a Minimal Bactericidal Concentration (MBC) of 250 µg/mL. mdpi.com

Furthermore, Schiff bases of adamantane derivatives, such as compounds 9 and 14, along with hydrazide 19, were also found to inhibit the growth of all tested Gram-negative bacterial strains, with MIC values between 125 and 1000 µg/mL. mdpi.com

The table below presents the antibacterial activity of notable adamantane derivatives:

Antibacterial Activity of Adamantane Derivatives| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| 9 | S. epidermidis ATCC 12228 | 62.5 | 250 | mdpi.com |

| 9 | Gram-positive bacteria | 62.5-1000 | - | mdpi.com |

| 14 | Gram-positive bacteria | 62.5-1000 | - | mdpi.com |

| 15 | Gram-positive bacteria | 62.5-1000 | - | mdpi.com |

| 19 | Gram-positive bacteria | 62.5-1000 | - | mdpi.com |

| 9 | Gram-negative bacteria | 125-1000 | 250->1000 | mdpi.com |

| 14 | Gram-negative bacteria | 125-1000 | 250->1000 | mdpi.com |

| 19 | Gram-negative bacteria | 125-500 | 250-1000 | mdpi.com |

Anti-biofilm Activity of this compound Derivatives

Bacterial biofilms pose a significant challenge in clinical settings as they protect bacteria from the immune system and antimicrobial agents. nih.gov Some bioactive lipids have demonstrated the ability to interfere with biofilm formation. nih.gov For example, the endocannabinoid anandamide (B1667382) (AEA) has been shown to be effective against Streptococcus mutans biofilms by reducing biofilm thickness and biomass. nih.gov AEA was bactericidal to S. mutans at a concentration of 12.5 µg/mL and prevented biofilm formation at the same concentration. nih.gov It also significantly affected preformed biofilms at a concentration of 50 µg/mL. nih.gov

The mechanism of anti-biofilm activity often involves the inhibition of extracellular polysaccharide substance (EPS) production, which is crucial for bacterial adhesion and biofilm integrity. nih.gov Compounds that disrupt EPS can therefore prevent biofilm formation. nih.govmdpi.com While direct studies on the anti-biofilm activity of this compound derivatives are not extensively documented in the provided results, the known anti-biofilm properties of related compounds suggest a potential avenue for future research.

Antiviral Activity Investigations of this compound Derivatives

Adamantane derivatives have a well-established history in antiviral therapy, with drugs like amantadine (B194251) and rimantadine (B1662185) being early examples used against influenza A. mdpi.comnih.gov The incorporation of the adamantane moiety into other molecular structures can significantly modify their pharmacological action, leading to the development of new antiviral agents. researchgate.net

Research has explored the antiviral properties of various adamantane derivatives against several viruses. For instance, new pyrazole (B372694) and 1,2,4-triazole (B32235) derivatives of adamantane have been synthesized and studied for their activity against the smallpox vaccine virus. researchgate.net In one study, 1-(1-adamantyl)butan-1,2,3-trione-2-oxime was synthesized, highlighting the continued interest in oxime derivatives of adamantane for antiviral applications. researchgate.net

Furthermore, adamantane derivatives containing amino acid residues and lipoic acid have been shown to inhibit rimantadine-resistant strains of the influenza A (H1N1) pdm09 virus. nih.gov This suggests that modifying the adamantane scaffold can overcome existing drug resistance. nih.gov However, not all investigations have yielded positive results; a study on adamantane derivatives against respiratory syncytial virus (RSV) did not find any compounds with high antiviral properties. bohrium.comresearchgate.net

Development as Precursors for Pharmacologically Active Compounds

The adamantane scaffold is not only a pharmacophore itself but also serves as a crucial starting material for the synthesis of a wide range of pharmacologically active compounds. nih.govmdpi.comnih.gov Its unique structural and physicochemical properties, such as high lipophilicity and stability, make it an attractive component in drug design. globethesis.comnih.gov

The introduction of an adamantane moiety can enhance the bioavailability and therapeutic effect of synthesized substances. mdpi.com Adamantane derivatives have been developed into drugs with diverse applications, including antiviral, antidiabetic, antimicrobial, anti-inflammatory, and CNS-acting agents. mdpi.comnih.gov For example, 2-adamantanone can be used to synthesize spiro-pyrrolidines, which have shown a broader antiviral spectrum and higher in vivo activity compared to amantadine. nih.gov

Bioinformatic and In Silico Analysis for Drug-Likeness and ADME-Tox Prediction of this compound Analogues

In modern drug discovery, in silico methods are indispensable for predicting the pharmacokinetic properties of new chemical entities at an early stage. nih.govresearchgate.net These computational tools assess the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) profiles of compounds, helping to identify promising drug candidates and reduce late-stage failures in drug development. researchgate.netnih.gov

For analogues of this compound, bioinformatic and in silico analyses are employed to predict their drug-likeness and ADME-Tox properties. nih.gov These predictions are based on various physicochemical parameters and established rules like Lipinski's rule of five and Veber's rule, which correlate with oral bioavailability. nih.goveijppr.com For instance, a study on a library of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives showed that all compounds complied with Lipinski's rule, suggesting good drug-likeness. nih.gov The predicted intestinal absorption for these compounds was generally high, with some showing over 86% absorption. nih.gov

ADME prediction models can be used to estimate various parameters, including human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450. mdpi.com Such computational screening helps in prioritizing the synthesis and biological testing of compounds with the most favorable predicted profiles, thereby streamlining the drug discovery process. eijppr.com

Advanced Applications and Emerging Research Frontiers

Potential Applications in Advanced Materials

The integration of the voluminous and thermally robust adamantane (B196018) cage into polymers can markedly augment their properties. 2-Adamantanone (B1666556) oxime and its derivatives are under investigation as pivotal constituents in the development of advanced materials, notably within the domain of photolithography.

Photo-Acid Generators (PAGs) in Deep Ultraviolet (DUV) Lithography:

In the fabrication of microelectronics, photoresist polymers are employed to generate complex circuit patterns. Photo-acid generators are indispensable components of these polymers, as they liberate an acid upon light exposure, which subsequently catalyzes a chemical transformation in the polymer, making it either soluble or insoluble in a developer solution. researchgate.net Oxime esters originating from 2-adamantanone have been examined as highly efficient PAGs for DUV lithography. researchgate.net

These alicyclic oxime esters display a number of advantageous characteristics:

Good Transparency in DUV Regions: The lack of aromatic groups in these molecules enables them to be highly transparent in the deep ultraviolet spectrum, a critical feature for high-resolution patterning. researchgate.net

High Quantum Yields of Acid Generation: They proficiently produce a strong acid upon irradiation, culminating in a high sensitivity of the photoresist material. researchgate.net

Thermal Stability: The adamantyl group confers outstanding thermal stability to the PAG, which is vital for the processing of semiconductor wafers. researchgate.net

The general structure of such a PAG entails the esterification of the 2-adamantanone oxime with a sulfonyl chloride, frequently incorporating perfluoroalkyl groups to augment the acidity of the produced acid.

| Compound Type | Key Features | Application |

|---|---|---|

| Adamantyl Oxime Esters | High thermal stability, good transparency in DUV, high acid generation efficiency. researchgate.net | Photo-acid generators in photoresist polymers for microelectronics manufacturing. researchgate.net |

The creation of such adamantane-based PAGs represents an ongoing field of research, with the goal of further enhancing the resolution and sensitivity of photolithographic techniques.

Novel Synthetic Building Blocks and Chemical Probes based on this compound

The reactivity of the oxime group, in tandem with the inflexible adamantane scaffold, renders this compound a versatile initial substance for the synthesis of a broad spectrum of new organic molecules.

The Beckmann Rearrangement:

A pivotal reaction of this compound is the Beckmann rearrangement. When subjected to acidic conditions or photochemical methods, the oxime undergoes a rearrangement to yield a lactam, specifically 4-azatricyclo[4.3.1.13,8]undecan-5-one. rsc.orgrsc.orgwikipedia.org This reaction is significant as it proceeds with a high yield and without the fragmentation byproducts often seen with other cyclic ketoximes. rsc.org

Photochemical Rearrangement: The photolysis of this compound in acetic acid has been demonstrated to form the corresponding lactam in a yield of up to 89%. rsc.orgrsc.org This offers a clean and effective pathway to this heterocyclic compound.

Mechanochemical Rearrangement: More recently, environmentally friendly mechanochemical techniques have been formulated for the Beckmann rearrangement of various oximes, including this compound, utilizing reagents such as p-tosyl imidazole (B134444) and oxalic acid. unica.it

The resultant lactam is a prized intermediate for the synthesis of more intricate nitrogen-containing adamantane derivatives with potential uses in medicinal chemistry.

Precursor for Heterocyclic and Biologically Active Compounds:

In addition to the Beckmann rearrangement, this compound acts as a forerunner for other compound classes. For example, O-methyl this compound has been employed as a crucial starting material in the synthesis of ozonides, like Arterolane (OZ277), which have shown strong antimalarial activity. nih.gov This underscores the function of the oxime as a handle for introducing additional chemical diversity. The oxime functionality can be converted into a range of other groups, positioning it as a portal to a wide variety of 1,2-disubstituted adamantanes, which are vital starting materials for pharmacologically relevant molecules. researchgate.net

Potential as a Basis for Chemical Probes:

While concrete examples of this compound being directly utilized as a chemical probe are not yet prevalent in scientific literature, its structural attributes imply potential in this sphere. Chemical probes are small molecules employed to investigate biological systems, frequently through fluorescence imaging. nih.govresearchgate.netresearchgate.netrsc.org The adamantane portion can function as a recognition element or a scaffold to which a fluorophore and a reactive group can be affixed. The oxime group itself can engage in bioorthogonal "click" chemistry reactions, which are utilized for labeling biomolecules within living cells. rsc.org Future research may delve into the creation of this compound derivatives as probes for imaging particular cellular targets or processes.

| Reaction/Application | Reactant(s)/Conditions | Product(s) | Significance |

|---|---|---|---|

| Photochemical Beckmann Rearrangement | Acetic acid, UV light rsc.orgrsc.org | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | High-yield, clean synthesis of a key lactam intermediate. rsc.org |

| Mechanochemical Beckmann Rearrangement | p-Tosyl imidazole, oxalic acid, grinding unica.it | 4-Azatricyclo[4.3.1.13,8]undecan-5-one | Environmentally friendly, solvent-free synthesis. unica.it |

| Ozonide Synthesis | O-methyl this compound, ketones, ozone nih.gov | Arterolane (OZ277) and other ozonides | Precursor to potent antimalarial drugs. nih.gov |

| General Heterocycle Synthesis | Various reagents targeting the oxime group researchgate.netresearchgate.net | Diverse 1,2-disubstituted adamantanes | Access to a wide range of potentially bioactive molecules. researchgate.net |

Future Perspectives in Adamantane-Based Drug Discovery and Chemical Biology

The adamantane scaffold is a well-regarded entity in medicinal chemistry, with a number of approved drugs featuring this structural unit. nih.govmdpi.com The singular properties of adamantane, including its lipophilicity and rigid three-dimensional structure, are highly beneficial for drug design. researchgate.netresearchgate.net

Modulating Pharmacokinetic and Pharmacodynamic Properties:

The inclusion of an adamantyl group in a drug molecule can profoundly affect its absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.net It can heighten lipophilicity, which may improve membrane permeability, and its substantial size can offer steric protection, shielding adjacent functional groups from metabolic breakdown and thereby extending the drug's duration of action. researchgate.net

Scaffold for Targeting Specific Biological Sites:

The inflexible adamantane cage can function as a "lipophilic bullet," guiding a molecule to a designated binding pocket within a biological target, such as an enzyme or a receptor. nih.gov This can result in heightened potency and selectivity. The three-dimensional character of the scaffold facilitates the exact positioning of pharmacophoric groups, a primary strategy in contemporary drug design. nih.gov

Emerging Areas of Interest:

Azaadamantanes: The substitution of one or more carbon atoms in the adamantane cage with nitrogen atoms gives rise to azaadamantanes. nih.gov These analogs frequently display diminished lipophilicity and distinct biological activities in comparison to their carbocyclic equivalents, thereby forging new paths for drug development. nih.gov

Supramolecular Chemistry: Adamantane derivatives are extensively utilized in supramolecular chemistry, especially in host-guest systems with cyclodextrins and cucurbit[n]urils. mdpi.comnih.gov These systems hold potential for applications in drug delivery, facilitating controlled release and enhanced bioavailability of therapeutic agents. nih.gov The oxime functionality on 2-adamantanone could be leveraged to fashion novel, responsive supramolecular structures.

The trajectory of adamantane-based drug discovery is anticipated to encompass the ongoing investigation of new derivatives, including those originating from this compound, to tackle a broad spectrum of therapeutic targets. The adaptability of the oxime group as a synthetic handle, paired with the advantageous properties of the adamantane core, guarantees that this class of compounds will persist as a dynamic area of research in chemical biology and medicinal chemistry.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-adamantanone oxime, and how is its purity validated?

This compound is synthesized via condensation of 2-adamantanone with hydroxylamine hydrochloride under basic conditions. A typical protocol involves refluxing 2-adamantanone (20 mmol) with hydroxylamine hydrochloride (30 mmol) and sodium carbonate (36 mmol) in ethanol at 70°C for 10 minutes, yielding 86% product after recrystallization . Purity is confirmed via H NMR (δ = 1.81–1.99 ppm for adamantane protons) and melting point analysis (>300°C) . Contradictions arise in reduction attempts: LiAlH fails to reduce the oxime to 2-adamantanamine, while catalytic hydrogenation (Pd/C, H) achieves 65% yield .

Advanced: How does this compound serve as a probe molecule in Baeyer-Villiger oxidation (BVO) studies?

This compound’s rigid bicyclic structure minimizes hydroxylation side reactions, making it ideal for mechanistic BVO studies. Using Sn-beta zeolite/HO at 80°C for 24 hours, researchers achieved 83% lactone yield (>99% selectivity), comparable to literature benchmarks . Kinetic studies reveal its resistance to over-oxidation, enabling precise analysis of catalyst activity (e.g., tin zeolites vs. homogeneous acids) . Contrastingly, cyclic ketones like cyclohexanone exhibit lower selectivity due to competing pathways .

Advanced: What structural factors dictate the diastereoselectivity of ozonolysis reactions involving this compound?

In Griesbaum co-ozonolysis with 4-substituted cyclohexanones, the oxime’s steric bulk directs axial attack of the carbonyl oxide intermediate, favoring cis-configured tetrasubstituted ozonides. For example, reactions with O-methyl this compound yield >70% cis isomers, validated by C NMR (δ = 108.0–111.4 ppm for trioxaspiro carbons) . Computational modeling aligns with experimental data, highlighting the oxime’s role in stabilizing transition states via non-covalent interactions .

Basic: How is this compound utilized in biocatalysis and NMR studies?

Biocatalytic oxidation of this compound produces 5-hydroxy-2-adamantanone, a model compound for lanthanide NMR shift reagents. Candida antarctica lipase B catalyzes regioselective hydroxylation, enabling analysis of disubstituted adamantane derivatives via H NMR paramagnetic shifts (e.g., Eu(fod)-induced Δδ > 1.5 ppm) . This method avoids harsh chemical oxidants, achieving >90% conversion under mild conditions (pH 7.0, 25°C) .

Advanced: What polymorphic behaviors of this compound impact its material properties?

X-ray diffraction reveals two polymorphs: a stable orthorhombic phase (Cmc2, a = 6.8884 Å) and a metastable monoclinic phase (P2/c, β = 118.869°). High-pressure thermal analysis shows the orthorhombic phase dominates above 1.2 GPa, with enthalpy differences of 2.1 kJ/mol . Dielectric spectroscopy detects glass-like dynamics in the monoclinic phase, featuring α- and β-relaxation processes linked to restricted molecular rotations .

Advanced: How do carbamate derivatives of this compound exhibit antifungal activity?

This compound carbamates (e.g., O-arylcarbamoyl derivatives) inhibit Candida albicans (MIC = 8 µg/mL) via ergosterol biosynthesis disruption. Structure-activity relationship (SAR) studies show bulky substituents (e.g., tert-butyl) enhance membrane permeability, while electron-withdrawing groups (e.g., NO) improve target binding . Comparative assays against dermatophytes (Trichophyton rubrum) reveal 4-fold higher potency than fluconazole .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

- XRD : Resolves polymorphism (e.g., orthorhombic vs. monoclinic phases) with lattice parameter precision (±0.0003 Å) .

- NMR : C NMR distinguishes regioisomers (e.g., 5-hydroxy vs. 6-hydroxy derivatives) via carbonyl shifts (δ = 172.98 ppm for ester groups) .

- HPLC-MS : Quantifies reaction byproducts (e.g., adamantanols in catalytic reductions) with LOD = 0.1 µg/mL .

Advanced: Why do catalytic reduction methods for this compound require stringent optimization?

LiAlH reduction fails due to steric hindrance from the adamantane cage, whereas Pd/C (10% wt, 50 psi H) in ethanol/ammonia achieves 65% yield by minimizing secondary amine formation . Side products like adamantanols (15% yield) arise from competing pathways, necessitating GC-MS monitoring (retention time = 8.2 min for 2-adamantanamine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。